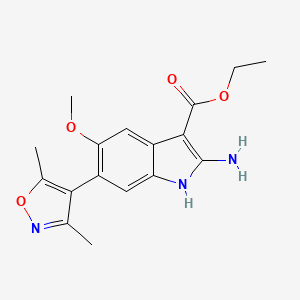![molecular formula C13H21Cl2N5 B6591845 N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride CAS No. 1655430-59-3](/img/structure/B6591845.png)
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N5 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrimidine Derivatives in Optical Sensing and Biological Applications
Pyrimidine derivatives, due to their heterocyclic structure containing nitrogen atoms, have found applications as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for use as exquisite sensing materials with a range of biological and medicinal applications (Jindal & Kaur, 2021).
Synthesis of Pyranopyrimidine Scaffolds
Pyranopyrimidine cores are pivotal in the medicinal and pharmaceutical industries for their synthetic applications and bioavailability. Recent research has highlighted their applicability and the intensive investigations into their development, particularly through the use of hybrid catalysts, showcasing their role in the synthesis of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anti-Inflammatory Applications of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory properties. This has been attributed to their ability to inhibit the expression and activities of various inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).
Application in Heterocyclic Compound Synthesis
Research has also shown that pyrimidine derivatives are versatile intermediates for the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. Their dual nature as ambident nucleophiles and electrophiles allows for a broad range of chemical transformations, making them valuable scaffolds for the synthesis of biologically active compounds (Negri, Kascheres, & Kascheres, 2004).
Green Chemistry Applications
The development of fused heterocyclic compounds through multi-component reactions (MCRs) represents an atom economical, straightforward, and eco-friendly approach for the synthesis of complex molecules. This highlights the role of pyrimidine derivatives in facilitating the development of novel pharmaceuticals through sustainable methods (Dhanalakshmi et al., 2021).
Mécanisme D'action
Target of Action
The primary target of N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine Dihydrochloride is Janus kinase 1 (JAK1) . JAK1 is a type of enzyme that plays a crucial role in the signal transduction of various cytokines and growth factors which are important for cell growth, differentiation, and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins, which are downstream of JAK1 . This leads to the inhibition of JAK-STAT signaling pathway .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it prevents the activation of STAT proteins, thereby blocking the transmission of signals from cytokine receptors to the nucleus. This results in the modulation of gene expression and influences cellular processes like proliferation, differentiation, and immune response .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to modulation of immune response . It may also affect cell growth and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules .
Propriétés
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODOXNLLQKTEM-SFGLUTOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)



![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)


